
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This particular compound features a trifluoromethyl group and a pyrrolidinyl propyl side chain, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core. The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution using trifluoromethylating agents. The pyrrolidinyl propyl side chain is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The final product is usually purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. The pyrrolidinyl propyl side chain may contribute to its binding affinity and selectivity for specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Fluphenazine: A potent antipsychotic with a similar phenothiazine core.
Uniqueness
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine is unique due to its trifluoromethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H21F3N2OS |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C20H21F3N2OS/c21-20(22,23)14-6-7-19-17(12-14)25(16-4-1-2-5-18(16)27-19)10-3-9-24-11-8-15(26)13-24/h1-2,4-7,12,15,26H,3,8-11,13H2 |
Clé InChI |
VPEWGOQNZXKRFF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


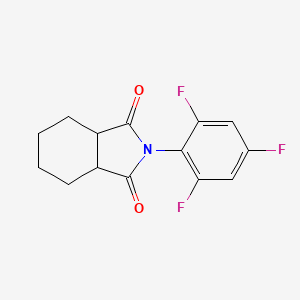

![4-Chloro-N-[(dimethylamino)methylene]-2-thiophenecarboxamide](/img/structure/B8546825.png)
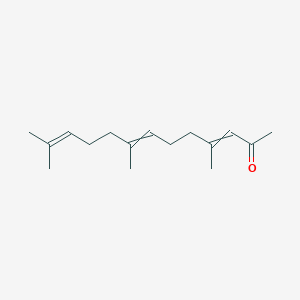
![N-[3-(3-Methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]butanamide](/img/structure/B8546833.png)
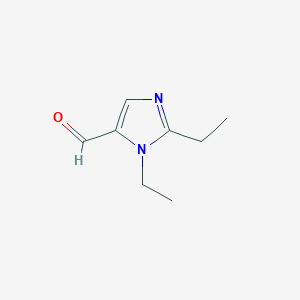

![2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid](/img/structure/B8546854.png)
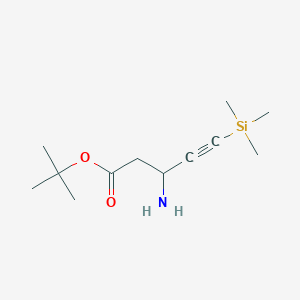
![4-Chloro-9H-dipyrido[2,3-b;4',3'-d]pyrrole-6-carboxylic acid](/img/structure/B8546871.png)
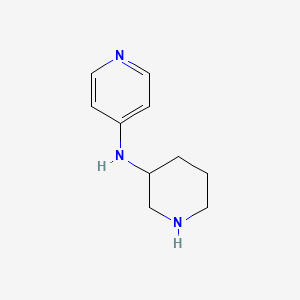
![2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B8546892.png)


